

Application Notes and Protocols for the Quantitative Analysis of Methopromazine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of **Methopromazine** in various samples. The protocols are intended to be a guide for developing and validating analytical methods in a research or quality control setting.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of **Methopromazine** in pharmaceutical formulations.

Quantitative Data Summary

Parameter	Value	Reference
Linearity Range	0.025 - 3.0 % (relative to 0.1 mg/mL Levomepromazine)	[1]
Limit of Detection (LOD)	0.002 - 0.005 μg/mL	[1]
Accuracy (Recovery)	Mean recovery of 100.32%	[2]
Precision (%RSD)	< 0.74%	[2]

Experimental Protocol



- 1. Instrumentation:
- HPLC system with a UV/VIS detector (e.g., Dionex Ultimate 3000)[2]
- Data acquisition and processing software (e.g., Chromeleon)[2]
- Analytical balance[2]
- 2. Chromatographic Conditions:
- Column: Cellulose tris(4-methylbenzoate) chiral column[1] or a suitable C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 μm particle size).[3]
- Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 25mM phosphate buffer, pH 7.0) in a 50:50 (v/v) ratio is a common starting point.[3] For chiral separations, 0.1% diethylamine in methanol can be used.[1]
- Flow Rate: 1.0 mL/min.[1][3]
- Detection Wavelength: 249 nm.[3]
- Injection Volume: 20 μL.
- Column Temperature: Ambient or controlled at 25 °C.
- 3. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh and dissolve **Methopromazine** reference standard in the mobile phase to obtain a concentration of 100 μg/mL.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
- Sample Preparation:
 - Tablets: Weigh and finely powder a representative number of tablets. Transfer an amount
 of powder equivalent to a single dose of **Methopromazine** into a volumetric flask. Add the



mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 μ m syringe filter before injection.

Biological Samples (Plasma/Serum): Protein precipitation is a common sample preparation technique. Add three parts of a precipitation solvent (e.g., acetonitrile or a 70:30 mixture of methanol and 0.1M ZnSO4(aq)) to one part of the plasma sample. Vortex the mixture and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes). The supernatant can be directly injected or further diluted if necessary.

4. Analysis:

- Inject the prepared standards and samples into the HPLC system.
- Record the peak areas of the analyte.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of **Methopromazine** in the samples from the calibration curve.

Experimental Workflow



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Caption: Workflow for **Methopromazine** quantification by HPLC-UV.



Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of **Methopromazine** in complex biological matrices such as plasma and urine.[4][5]

Quantitative Data Summary

Parameter	Value	Reference
Linearity Range	0.1 μg/kg to 50 μg/kg (for related phenothiazines)	[6]
Limit of Quantification (LOQ)	0.5 ng/mL (for related phenothiazines)	[4]
Extraction Recovery	> 90.1% (for related phenothiazines)	[4]
Precision (%CV)	≤8.7%	

Experimental Protocol

- 1. Instrumentation:
- LC-MS/MS system (e.g., Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer coupled to an ACQUITY UPLC I-Class System).
- Mass spectrometry data acquisition and analysis software.
- 2. LC Conditions:
- Column: A reversed-phase C18 column (e.g., Waters Symmetry C18, 100 mm \times 2.1 mm i.d., 3.5 μ m).[6]
- · Mobile Phase: A gradient elution using:
 - A: 0.1% formic acid in water.[6]
 - B: Acetonitrile.[6]

Methodological & Application





Flow Rate: 0.3 - 0.6 mL/min.[7]

Injection Volume: 5 - 10 μL.[8]

Column Temperature: 40 °C.

3. MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Methopromazine and an internal standard (e.g., a deuterated analog). The exact MRM transitions would need to be optimized for Methopromazine.
- Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
- 4. Standard and Sample Preparation:
- Standard Stock and Working Solutions: Prepare stock (1 mg/mL) and working solutions of Methopromazine and a suitable internal standard (e.g., Promethazine-d6) in methanol or acetonitrile.[6]
- Calibration Standards and Quality Controls (QCs): Spike blank plasma or the matrix of interest with appropriate volumes of the working solutions to prepare calibration standards and QCs at various concentrations.
- Sample Preparation (Protein Precipitation):
 - \circ To 50 μ L of plasma sample, add 100 μ L of a protein precipitation solvent (e.g., a 70:30 v:v mixture of methanol and 0.1M ZnSO4(aq)) containing the internal standard.
 - Vortex the mixture briefly.
 - Centrifuge at a high speed (e.g., 14,000 rpm for 5 minutes).
 - \circ Transfer 100 µL of the supernatant to a clean tube or 96-well plate and dilute with 100 µL of water.



Mix and inject into the LC-MS/MS system.

Experimental Workflow



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Caption: Workflow for Methopromazine quantification by LC-MS/MS.

Spectrophotometric Method

A simple and cost-effective spectrophotometric method can be used for the determination of **Methopromazine**, particularly in pharmaceutical dosage forms. This method is based on the formation of a colored product.

Quantitative Data Summary

Parameter	Value	Reference
Wavelength of Max. Absorption (λmax)	700 - 740 nm (for related phenothiazines with MBTH)	[9]
Molar Absorptivity (ε)	2.0×10^4 to 4.0×10^4 L mol ⁻¹ cm ⁻¹	[9]
Linearity Range	0.9 - 30.0 μg/mL (for Metopimazine sulfoxide)	[10]
Limit of Quantification (LOQ)	2.8 μg/mL (for Metopimazine sulfoxide)	[10]

Experimental Protocol

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1. Instrumentation:

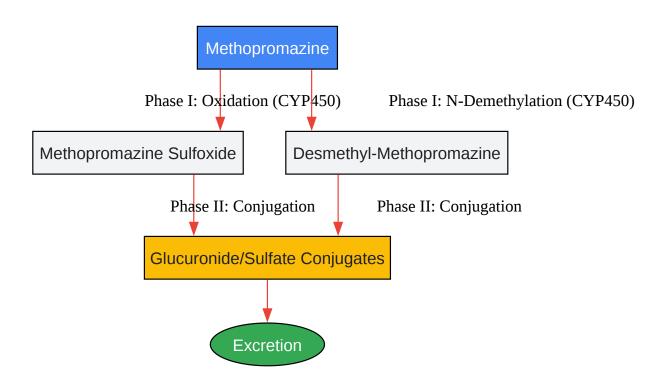
This protocol is based on the reaction with 3-methylbenzothiazolin-2-one hydrazone (MBTH) in the presence of an oxidizing agent.

- the presence of an oxidizing agent.
- UV-Visible Spectrophotometer.
- · Water bath.
- 2. Reagents:
- Methopromazine standard solution.
- MBTH solution (0.2% w/v in water).
- Iron(III) chloride solution (0.7% w/v in water).
- 3. Procedure:
- Pipette aliquots of the standard or sample solution containing Methopromazine into a series of test tubes.
- Add 1 mL of MBTH solution to each tube and mix.
- Add 2 mL of the iron(III) chloride solution and mix well.
- Heat the mixture in a water bath at 60 °C for 5 minutes.[9]
- Cool the solutions to room temperature and dilute to a final volume with distilled water.
- Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (around 700-740 nm) against a reagent blank.[9]
- 4. Quantification:
- Construct a calibration curve by plotting the absorbance versus the concentration of the Methopromazine standards.
- Determine the concentration of Methopromazine in the sample from the calibration curve.



Methopromazine Metabolism Pathway

Methopromazine, a phenothiazine derivative, undergoes extensive metabolism in the body. The primary routes of metabolism involve oxidation of the sulfur atom in the phenothiazine ring to form a sulfoxide, and demethylation of the side chain.[11]



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Caption: Simplified metabolic pathway of **Methopromazine**.

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